N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-23(20,13-5-6-13)17-11-7-16-18(8-11)9-12-10-21-14-3-1-2-4-15(14)22-12/h1-4,7-8,12-13,17H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWIHIFDBGWJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on cholinesterases and lipoxygenase enzymes. These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available literature on its biological activity, including relevant case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4O |
| Molecular Weight | 366.40 g/mol |
| CAS Number | 90622627 |
| LogP | 4.71260 |
| PSA (Polar Surface Area) | 71.03 Ų |
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including those similar to this compound, exhibit significant anticancer properties. The pyrazole nucleus is known for its ability to inhibit various cancer cell lines. For example, a study highlighted that pyrazole compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
Anti-inflammatory Effects
Compounds containing the pyrazole moiety have also demonstrated anti-inflammatory effects. They are believed to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition leads to reduced synthesis of prostaglandins and other inflammatory mediators .
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activities. Antioxidants are vital for neutralizing free radicals and protecting cells from oxidative stress, which is linked to various chronic diseases .
Case Studies
-
Study on Anticancer Activity :
- A recent publication investigated the effects of a series of pyrazole derivatives on human cancer cell lines. The study found that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The compound's mechanism involved the induction of apoptosis via mitochondrial pathways .
- Anti-inflammatory Research :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
The compound’s structural analogs differ primarily in substituents on the pyrazole ring or the benzo[b][1,4]dioxin system. Key comparisons include:
- Trifluoromethyl Group (): The trifluoromethyl substituent in the nicotinamide analog enhances metabolic stability and lipophilicity, improving CB2 receptor binding affinity .
- Methoxybenzofuran (): The methoxy group increases bioavailability, while the benzofuran ring contributes to π-π stacking interactions with biological targets .
- Cyclopropane vs.
Target Compound vs. Nicotinamide Analogs
- Antimicrobial Activity: The sulfonamide group in the target compound may confer broader antibacterial activity compared to the trifluoromethylnicotinamide analog, which is more receptor-selective .
- Antioxidant Potential: Pyrazole-benzamide analogs (e.g., ) exhibit antioxidant properties, but the cyclopropane sulfonamide’s electronic effects could modulate reactive oxygen species (ROS) scavenging efficiency.
Comparison with Dihydrobenzofuran Derivatives
- Bioavailability: Methoxy-substituted analogs (e.g., ) show enhanced membrane permeability due to increased lipophilicity, whereas the cyclopropane group may reduce solubility .
Research Tools and Structural Validation
Q & A
Q. Q1. What are the recommended synthetic routes for N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sequential functionalization of the pyrazole and dihydrobenzodioxin moieties. Key steps include:
- Nucleophilic substitution to attach the cyclopropanesulfonamide group.
- Methylation of the pyrazole nitrogen using alkyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Coupling reactions to link the dihydrobenzodioxin fragment, often via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .
Optimization Strategies:
- Use high-resolution NMR to monitor intermediates and minimize side products.
- Adjust solvent polarity (e.g., DCM vs. DMF) to control reaction kinetics.
- Employ inert atmospheres (N₂/Ar) for moisture-sensitive steps .
Q. Table 1. Example Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole alkylation | CH₃I, NaH, DMF, 0°C → RT, 12 h | 78 | |
| Sulfonamide coupling | Cyclopropanesulfonyl chloride, Et₃N, THF | 65 |
Q. Q2. How can the structural and electronic properties of this compound be characterized to validate its purity and conformation?
Methodological Answer:
- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between sulfonamide and pyrazole groups) .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and assess purity (>95% by integration). NOESY can identify spatial proximity of dihydrobenzodioxin and cyclopropane groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = calc. 415.12, obs. 415.11) .
Advanced Research Questions
Q. Q3. What strategies are effective for analyzing contradictory bioactivity data across studies involving this compound?
Methodological Answer: Contradictions may arise from variations in assay conditions or off-target effects. Resolve discrepancies by:
- Dose-response profiling : Compare IC₅₀ values across multiple concentrations (e.g., 0.1–100 μM) .
- Kinetic studies : Measure time-dependent inhibition to distinguish reversible vs. covalent binding .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., kinases or GPCRs) .
Q. Table 2. Example Bioactivity Data
| Assay Type | Target | IC₅₀ (μM) | Study Reference |
|---|---|---|---|
| Enzyme inhibition | COX-2 | 0.45 | |
| Cell viability | HeLa cells | 12.3 |
Q. Q4. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability using tools like MOE or RDKit .
- Metabolism prediction : Simulate CYP450 interactions with StarDrop or ADMET Predictor to identify metabolically labile sites (e.g., sulfonamide hydrolysis) .
- Solubility enhancement : Introduce hydrophilic substituents (e.g., -OH or -NH₂) on the cyclopropane ring while maintaining potency .
Q. Q5. What experimental approaches are critical for resolving crystallographic disorder in this compound?
Methodological Answer:
- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>99%) .
- Twinned refinement : Apply SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning .
- Dynamic disorder modeling : Use PART instructions to account for flexible cyclopropane or dihydrobenzodioxin moieties .
Q. Q6. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Steric maps : Generate using Mercury software to identify hindered sites (e.g., pyrazole C4 position) .
- DFT calculations : Compute Fukui indices to predict nucleophilic/electrophilic regions (e.g., sulfonamide sulfur as electrophilic center) .
- Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Suzuki couplings with electron-deficient aryl halides .
Data Contradiction Analysis
Q. Q7. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Replicate conditions : Ensure identical reagent purity, solvent drying, and temperature control.
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation or sulfonamide decomposition) .
- Statistical validation : Perform triplicate syntheses with ANOVA to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
